molecular formula C20H16FN3O3S B2388959 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 1010899-91-8

1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2388959
CAS No.: 1010899-91-8
M. Wt: 397.42
InChI Key: JCSIDSJVQXFHBT-UHFFFAOYSA-N
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Description

The compound “1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide” is a chemical compound that likely contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazoles are found in many biologically active compounds and have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral data . For example, the structure of a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was confirmed by these techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve condensation reactions . For instance, the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides involved a condensation reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by various techniques, including IR, 1H NMR, 13C NMR, and mass spectral data . For example, the properties of a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were determined by these techniques .

Scientific Research Applications

Synthesis and Modification Techniques

The synthesis of fluoroquinolone-based compounds involves complex chemical reactions that result in derivatives with potential antimicrobial properties. Patel and Patel (2010) detailed the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule, emphasizing the importance of these compounds in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010). Moreover, Cooper et al. (1990) investigated quinolones containing heterocyclic substituents, highlighting the structure-activity relationships and their influence on antibacterial activity (C. S. Cooper, P. L. Klock, D. Chu, & P. Fernandes, 1990).

Biological Activities

The applications of these compounds extend into exploring their biological activities, particularly their antimicrobial effects. Research by Zhang et al. (1991) synthesized and evaluated the antibacterial activities of amino-substituted quinolones, demonstrating no significant activity among the tested compounds, yet illustrating the ongoing efforts to find effective antibacterial agents (M. Q. Zhang, I. Levshin, D. Berghe, & A. Haemers, 1991). Ziegler et al. (1988) prepared hydrazino, hydrazonyl, and pyrazolylquinolone-3-carboxylic acids, studying their in vitro biological activities to develop potential therapeutic agents (C. Ziegler, N. Kuck, S. M. Harris, & Yang-i Lin, 1988).

Novel Derivatives and Applications

The creation of novel fluorinated derivatives of quinolinecarboxylic acids, as described by Nosova et al. (2002), expands the utility of these compounds in medicinal chemistry by introducing new chemical structures for further biological evaluation (E. Nosova, L. Sidorova, G. Lipunova, N. N. Mochul’skaya, O. M. Chasovskikh, & V. Charushin, 2002). This ongoing exploration of fluorinated quinolones and their derivatives highlights their potential in discovering new therapeutic agents with varied biological activities.

Mechanism of Action

While the specific mechanism of action for “1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide” is not available, similar compounds have been evaluated for their anti-inflammatory activity . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .

Future Directions

The future directions for research on “1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, further studies could be conducted to optimize the synthesis process and improve the yield of the compound .

Properties

IUPAC Name

1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-4-oxoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-3-24-10-14(18(25)13-9-12(27-2)5-7-16(13)24)19(26)23-20-22-15-6-4-11(21)8-17(15)28-20/h4-10H,3H2,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSIDSJVQXFHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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